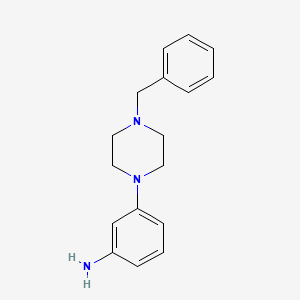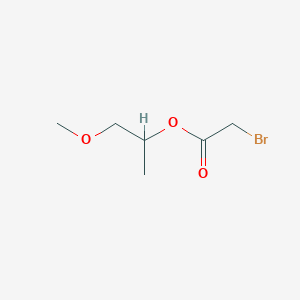
4-Amino-1-(4-phenylbutyl)pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- is a heterocyclic compound that features a pyrimidinone core with an amino group at the 4-position and a phenylbutyl substituent at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylbutylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.
化学反应分析
Types of Reactions
2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives.
Substitution: The phenylbutyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted phenylbutyl derivatives.
科学研究应用
2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This can lead to downstream effects on cellular pathways and biological processes.
相似化合物的比较
Similar Compounds
- 2(1H)-pyrimidinone,4-amino-1-(4-phenylpropyl)-
- 2(1H)-pyrimidinone,4-amino-1-(4-phenylethyl)-
- 2(1H)-pyrimidinone,4-amino-1-(4-phenylmethyl)-
Uniqueness
2(1H)-pyrimidinone,4-amino-1-(4-phenylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The length of the phenylbutyl chain influences its interaction with molecular targets and its overall pharmacokinetic profile.
属性
CAS 编号 |
60722-57-8 |
|---|---|
分子式 |
C14H17N3O |
分子量 |
243.30 g/mol |
IUPAC 名称 |
4-amino-1-(4-phenylbutyl)pyrimidin-2-one |
InChI |
InChI=1S/C14H17N3O/c15-13-9-11-17(14(18)16-13)10-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,9,11H,4-5,8,10H2,(H2,15,16,18) |
InChI 键 |
PUASYZXWYVOUAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCCN2C=CC(=NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)




![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)








